Cas no 1780536-28-8 (2-Ethyl-7-hydroxybenzo[d]oxazole)
![2-Ethyl-7-hydroxybenzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1780536-28-8x500.png)
2-Ethyl-7-hydroxybenzo[d]oxazole 化学的及び物理的性質
名前と識別子
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- 2-Ethyl-7-hydroxybenzo[d]oxazole
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- インチ: 1S/C9H9NO2/c1-2-8-10-6-4-3-5-7(11)9(6)12-8/h3-5,11H,2H2,1H3
- InChIKey: BXKLOEKWCYBHQY-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC2C=CC=C(C1=2)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- トポロジー分子極性表面積: 46.3
- XLogP3: 2.2
2-Ethyl-7-hydroxybenzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081005365-250mg |
2-Ethyl-7-hydroxybenzo[d]oxazole |
1780536-28-8 | 98% | 250mg |
$783.31 | 2022-04-02 | |
Alichem | A081005365-1g |
2-Ethyl-7-hydroxybenzo[d]oxazole |
1780536-28-8 | 98% | 1g |
$1,774.62 | 2022-04-02 | |
Alichem | A081005365-500mg |
2-Ethyl-7-hydroxybenzo[d]oxazole |
1780536-28-8 | 98% | 500mg |
$1,042.88 | 2022-04-02 |
2-Ethyl-7-hydroxybenzo[d]oxazole 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-Ethyl-7-hydroxybenzo[d]oxazoleに関する追加情報
Professional Introduction to 2-Ethyl-7-hydroxybenzo[d]oxazole (CAS No. 1780536-28-8)
2-Ethyl-7-hydroxybenzo[d]oxazole, identified by the Chemical Abstracts Service Number (CAS No.) 1780536-28-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the benzo[d]oxazole class, a scaffold that is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The structural motif of benzo[d]oxazole, characterized by a fused benzene ring and an oxygen-containing heterocyclic ring, contributes to its diverse interactions with biological targets, making it a valuable scaffold for drug discovery.
The 2-Ethyl-7-hydroxybenzo[d]oxazole molecule features an ethyl substituent at the 2-position and a hydroxyl group at the 7-position of the benzo[d]oxazole core. This specific arrangement of functional groups not only influences its electronic properties but also modulates its potential pharmacological effects. The hydroxyl group, in particular, is a common pharmacophore that can engage in hydrogen bonding interactions with biological targets, while the ethyl group introduces steric and electronic modifications that can further fine-tune binding affinity and selectivity.
In recent years, there has been a growing interest in exploring the biological activities of benzo[d]oxazole derivatives, particularly those with potential therapeutic applications. The 2-Ethyl-7-hydroxybenzo[d]oxazole structure has been investigated for its possible roles in modulating various biological pathways. Preliminary studies have suggested that this compound may exhibit interesting pharmacological properties, including anti-inflammatory, antioxidant, and potentially anticancer effects. These findings are supported by computational modeling studies that have predicted favorable interactions between the 2-Ethyl-7-hydroxybenzo[d]oxazole scaffold and key biological targets such as kinases and transcription factors.
The synthesis of 2-Ethyl-7-hydroxybenzo[d]oxazole involves multi-step organic reactions that typically begin with the condensation of appropriately substituted phenols or aromatic aldehydes with orthoesters or other suitable reagents to form the benzo[d]oxazole core. Subsequent functionalization steps, such as the introduction of the ethyl group and the hydroxyl group at the 7-position, are carried out using established synthetic methodologies. Advances in synthetic chemistry have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
One of the most compelling aspects of 2-Ethyl-7-hydroxybenzo[d]oxazole is its potential as a lead compound for drug development. Its unique structural features make it an attractive candidate for further optimization through structure-activity relationship (SAR) studies. By systematically modifying various aspects of its molecular structure, researchers can identify analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. Such efforts are crucial for developing novel therapeutics that address unmet medical needs.
The investigation into 2-Ethyl-7-hydroxybenzo[d]oxazole has also benefited from interdisciplinary approaches that combine computational chemistry with experimental validation. Molecular docking studies have been instrumental in predicting how this compound might interact with specific protein targets, providing insights into its mechanism of action. These computational results have guided experimental efforts to confirm or refine these hypotheses, leading to a more comprehensive understanding of its biological activity.
In addition to its potential therapeutic applications, 2-Ethyl-7-hydroxybenzo[d]oxazole has shown promise as a tool compound in biochemical research. Its well-defined structure and predictable reactivity make it useful for studying enzyme mechanisms and exploring new synthetic pathways. Such research not only advances our fundamental understanding of chemical biology but also contributes to the development of innovative methodologies that can be applied across multiple disciplines.
The future prospects for 2-Ethyl-7-hydroxybenzo[d]oxazole are bright, with ongoing research aimed at uncovering new biological activities and optimizing its pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further exploration of this compound and its derivatives. As our understanding of complex biological systems continues to grow, compounds like 2-Ethyl-7-hydroxybenzo[d]oxazole will play an increasingly important role in shaping the future of medicine.
In conclusion, 2-Ethyl-7-hydroxybenzo[d]oxazole (CAS No. 1780536-28-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its investigation by researchers worldwide underscores its importance as a lead compound for drug development and a valuable tool in biochemical research. As new discoveries continue to emerge, 2-Ethyl-7-hydroxybenzo[d]oxazole is poised to make meaningful contributions to both academic research and clinical applications.
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